molecular formula C14H19N3O B11739049 N-(4-ethoxybenzyl)-1,4-dimethyl-1H-pyrazol-5-amine

N-(4-ethoxybenzyl)-1,4-dimethyl-1H-pyrazol-5-amine

Cat. No.: B11739049
M. Wt: 245.32 g/mol
InChI Key: XSWQBRCPHCBGFO-UHFFFAOYSA-N
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Description

N-[(4-ethoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine is a synthetic organic compound with a complex molecular structure It is characterized by the presence of an ethoxyphenyl group attached to a pyrazole ring, which is further substituted with methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with acetylacetone under acidic conditions to yield the pyrazole ring. The final step involves the alkylation of the pyrazole nitrogen with methyl iodide to introduce the methyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Ceric ammonium nitrate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Various nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: N-oxides of the pyrazole ring.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted pyrazole derivatives with different functional groups replacing the ethoxy group.

Mechanism of Action

The mechanism of action of N-[(4-ethoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-ethoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-2,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C14H19N3O/c1-4-18-13-7-5-12(6-8-13)10-15-14-11(2)9-16-17(14)3/h5-9,15H,4,10H2,1-3H3

InChI Key

XSWQBRCPHCBGFO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CNC2=C(C=NN2C)C

Origin of Product

United States

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